Validoxylamine G
Description
Properties
CAS No. |
106054-18-6 |
|---|---|
Molecular Formula |
C14H25NO9 |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
1-(hydroxymethyl)-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C14H25NO9/c16-3-5-1-6(9(19)11(21)8(5)18)15-7-2-14(24,4-17)13(23)12(22)10(7)20/h1,6-13,15-24H,2-4H2 |
InChI Key |
RZSPTXNJXPJAAB-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO |
Synonyms |
validoxylamine G |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Validoxylamine G and Analogues
Chemoenzymatic and Total Synthesis Approaches to Validoxylamine G
The synthesis of this compound presents challenges due to its complex structure, featuring multiple chiral centers and a pseudoaminodisaccharide linkage. Both purely chemical total synthesis and strategies incorporating enzymatic steps have been explored to achieve efficient and stereoselective routes to this compound.
Strategies Utilizing Carbohydrate-Derived Precursors
Carbohydrates serve as attractive starting materials for the synthesis of complex natural products like this compound due to their ready availability and inherent chirality. Several approaches leverage carbohydrate building blocks to construct the cyclohexenone and cyclohexylamine (B46788) ring systems present in this compound.
One strategy involves the use of intramolecular direct aldol (B89426) reactions of diketones derived from carbohydrates to construct the carbocyclic core of this compound. This method allows for the stereoselective formation of cyclohexanone (B45756) intermediates. The stereochemical outcome of the aldol reaction can be influenced by the base used. acs.orgnih.gov This approach has been successfully applied to synthesize hydroxylated carbocycles with various configurations, including those relevant to this compound synthesis. acs.orgnih.gov
Synthesis from Related Validamycin Compounds
Validamycin G can be converted to this compound through a combination of catalytic reduction and hydrolysis. google.comprepchem.com An aqueous solution of Validamycin G is subjected to catalytic reduction in the presence of a catalyst such as platinum oxide under atmospheric pressure at room temperature. google.comprepchem.com Following removal of the catalyst, the filtrate is processed, which may involve adsorption onto a resin and elution. google.comprepchem.com Subsequent hydrolysis of the concentrated eluate, for example, with sulfuric acid at elevated temperatures, yields this compound. google.comprepchem.com
An example of this conversion involved the catalytic reduction of 106 mg of Validamycin G using 10 mg of platinum oxide, followed by hydrolysis with 1N sulfuric acid at 80°C for 10 hours. prepchem.com
Syntheses via Branched-Chain Inosose Derivatives
Branched-chain inosose derivatives have proven to be versatile synthons for the preparation of valiolamine (B116395) derivatives, including this compound. researchgate.netgoogle.comcapes.gov.br These derivatives, often prepared from carbohydrates like D-glucose, contain a cyclohexanone core with specific branching and oxygenation patterns. researchgate.netgoogle.com A key step in these syntheses can involve the direct reductive amination of a branched-chain inosose derivative with an appropriate amino compound to establish the pseudoaminodisaccharide linkage, followed by deprotection steps to yield this compound. researchgate.net This approach has been applied to the total synthesis of natural N-substituted valiolamine derivatives like this compound. researchgate.netgoogle.comcapes.gov.br
Stereoselective Synthesis of this compound
Another synthetic strategy utilizes branched-chain inosose derivatives. Key steps in this route include an intramolecular aldol reaction of sugar diketones to form the cyclitol core and stereoselective functionalization to introduce amino and hydroxyl groups. benchchem.com While offering modularity for structural analogs, this method is noted for its low yields (10–12%) and complex purification procedures. benchchem.com
Derivatization and Chemical Modification Strategies for Validoxylamine Derivatives
Validoxylamine derivatives undergo various chemical modifications to explore their biological activities and enhance their properties. These strategies include N-substitution, esterification, and cleavage reactions. benchchem.comnyxxb.cn
N-Substituted Valiolamine Derivatives and their Synthesis
N-substituted valiolamine derivatives, structurally related to validoxylamine, have been synthesized and shown to possess significant biological activities, particularly as inhibitors of endoplasmic reticulum α-glucosidases I and II. ucl.ac.uk The synthesis of these derivatives often involves the direct reductive amination of valiolamine. semanticscholar.org
Research has explored the synthesis of a set of N-alkylated derivatives of valiolamine. ucl.ac.uk These syntheses often utilize similar approaches, with specific schemes developed for different target compounds. ucl.ac.uk Crystal structures of enzyme complexes with these derivatives have revealed that their inhibitory potency is achieved through extensive interaction with the enzyme's active site subsites. ucl.ac.uk
Esterification and Other Functional Group Transformations
Esterification is a significant chemical modification applied to validoxylamine derivatives. Enzymatic esterification using lipases, such as Candida antarctica lipase (B570770) B, has been employed to synthesize validoxylamine A ester derivatives. benchchem.comnyxxb.cn These derivatives have shown enhanced biological activities, including antifungal and insecticidal properties. benchchem.comnyxxb.cnnih.gov For example, a study involving the synthesis of 30 novel validoxylamine A fatty acid esters (VAFAEs) demonstrated improved antifungal activity in most compounds and enhanced insecticidal activity in several derivatives. nih.gov
Other functional group transformations can also be applied to validoxylamine and its derivatives. These transformations are fundamental techniques in organic synthesis, allowing for the manipulation of molecular properties and reactivity. solubilityofthings.com Common types of functional group interconversions include oxidation-reduction reactions, nucleophilic and electrophilic substitutions, and the conversion of amines to amides or carboxylic acids to esters. solubilityofthings.comelte.hu
Research findings on the biological activities of validoxylamine A ester derivatives highlight the impact of esterification on their efficacy. A study showed that a specific validoxylamine A fatty acid ester exhibited a significantly lower median effective concentration (EC50) against Rhizoctonia solani compared to validoxylamine A itself. nih.gov Similarly, another ester derivative showed promising insecticidal activity against Aphis craccivora. nih.gov
Here is a data table summarizing some research findings on the antifungal activity of validoxylamine A ester derivatives:
| Compound | EC50 against Rhizoctonia solani (μmol L⁻¹) |
| Validoxylamine A | 34.99 |
| Compound 14 (Pentadecanoic acid ester) | 0.01 |
(Data compiled from reference nih.gov)
Cleavage Reactions of Validoxylamine Derivatives
Cleavage reactions play a role in the chemical manipulation and degradation of validoxylamine derivatives. One notable reaction is the cleavage of imino bonds. benchchem.comoup.comoup.comrsc.org
Imino Bond Cleavage Mechanisms
The cleavage of imino bonds in validoxylamine A derivatives has been investigated. Reaction of validoxylamine A derivatives with N-bromosuccinimide (NBS) in aqueous N,N-dimethylformamide has been shown to result in the cleavage of the imino bonds. oup.comoup.comrsc.org This reaction can yield synthetically useful protected derivatives of (+)-validamine and valienamine (B15573), as well as cyclohexanone and cyclohexenone derivatives. oup.comoup.comrsc.orgresearchgate.net The cleavage is thought to proceed conceivably via N-bromination. oup.com While NBS cleavage is a robust method, it can be non-specific, leading to a mixture of products requiring purification. nih.gov
Hydrogenolysis of validoxylamine A has also been reported to produce (+)-validamine. oup.com Enzymatic cleavage of the C-N linkage in validoxylamine A has also been observed in the microbial degradation of validamycin A by Flavobacterium saccharophilum. ebi.ac.uk
Elucidation of Validoxylamine Biosynthetic Pathways
Genetic Basis of Validoxylamine Biosynthesis in Streptomyces Species
The genetic blueprint for validamycin biosynthesis resides within specific gene clusters in Streptomyces hygroscopicus subsp. jinggangensis and Streptomyces hygroscopicus subsp. limoneus. These clusters contain the genes encoding the enzymes necessary for the multi-step conversion of primary metabolites into validamycin and its related compounds.
The validamycin biosynthetic gene cluster was identified in Streptomyces hygroscopicus subsp. jinggangensis 5008 using a heterologous probe based on acbC, a gene involved in the biosynthesis of acarbose (B1664774), another aminocyclitol antibiotic. nih.gov A 30-kb deletion within this cluster resulted in the loss of validamycin production, confirming its direct involvement in the biosynthetic pathway. nih.gov Further analysis of a 45 kb region in Streptomyces hygroscopicus 5008 revealed 16 structural genes, 2 regulatory genes, and other genes related to transport and resistance. nih.govprimaryinfo.comcore.ac.uk Heterologous expression of a cluster containing eight reassembled genes in Streptomyces lividans 1326 was sufficient to confer validamycin productivity. nih.gov Similar gene clusters have been identified in Streptomyces hygroscopicus subsp. limoneus. secondarymetabolites.org
Several genes within the validamycin biosynthetic cluster have been functionally characterized, shedding light on their specific roles in the pathway.
valL (also known as vldE): This gene encodes a protein initially annotated as a validoxylamine A 7′-phosphate (V7P) synthase. plos.orguniprot.orguniprot.orgnih.gov Gene inactivation studies of valL in Streptomyces hygroscopicus 5008 abolished the production of both validoxylamine A and validamycin A, indicating its essential role in the biosynthesis of the validoxylamine core structure. plos.orgnih.gov Complementation with a cloned valL gene partially restored production. plos.orgnih.gov ValL/VldE catalyzes the condensation of GDP-valienol and validamine (B1683471) 7-phosphate to form validoxylamine A 7′-phosphate, a reaction involving the formation of a rare non-glycosidic C-N bond. plos.orguniprot.orguniprot.orgebi.ac.ukresearchgate.netplos.orgnih.govnih.govqmul.ac.uknih.gov
valG (also known as vldK): This gene encodes a glycosyltransferase responsible for the final step in validamycin A biosynthesis: the attachment of a glucose unit to validoxylamine A. nih.govprimaryinfo.complos.orgnih.govnih.govresearchgate.netqmul.ac.uk Inactivation of valG in Streptomyces hygroscopicus 5008 abolished validamycin A production and led to the accumulation of validoxylamine A. nih.govcore.ac.uk In vitro enzymatic assays confirmed the role of ValG in the glucosylation of validoxylamine A to validamycin A using UDP-glucose as the sugar donor. nih.govnih.gov ValG belongs to the GT-A family of glycosyltransferases and can also utilize UDP-galactose as a substrate, producing an unnatural analog, 4″-epi-validamycin A. nih.govresearchgate.net
valB (also known as vldB): This gene encodes a sugar nucleotidyltransferase. rsc.orgnih.govresearchgate.netresearcher.life Inactivation studies showed that valB is essential for validamycin biosynthesis. rsc.orgnih.govresearchgate.netresearcher.life ValB catalyzes the conversion of valienol 1-phosphate to its nucleotidyl diphosphate (B83284) derivatives, specifically GDP-valienol, which is a substrate for ValL/VldE. rsc.orgnih.govresearchgate.netresearcher.lifegoogle.com ValB exhibits optimal activity in the presence of Mg²⁺, Mn²⁺, or Co²⁺ and prefers purine-based nucleotidyltriphosphates (ATP and GTP) over pyrimidine-based ones. rsc.orgnih.govresearchgate.netresearcher.life
Other genes mentioned in the context of validamycin biosynthesis include valA (encoding a cyclase involved in the initial cyclization of D-sedoheptulose 7-phosphate), valC (encoding a kinase), valD (encoding a cyclitol epimerase), valM (encoding an aminotransferase), and valN (encoding a cyclitol reductase). nih.govgoogle.comresearchgate.net The gene vldH is suggested to encode a phosphatase responsible for dephosphorylating validoxylamine A 7′-phosphate to validoxylamine A. researchgate.netresearchgate.net
Enzymology of Validoxylamine Formation
The formation of the validoxylamine core structure involves specific enzymatic reactions, particularly the C-N coupling catalyzed by pseudo-glycosyltransferases.
Pseudo-glycosyltransferases, such as VldE (ValL), play a crucial role in the biosynthesis of C7N-aminocyclitol-containing natural products like validamycin A and acarbose. researchgate.netnih.gov Unlike typical glycosyltransferases that form glycosidic bonds, these enzymes catalyze the formation of non-glycosidic C-N bonds. ebi.ac.ukresearchgate.netnih.govnih.govnih.govproteopedia.org VldE catalyzes the condensation of GDP-valienol and validamine 7-phosphate to produce validoxylamine A 7′-phosphate. ebi.ac.ukresearchgate.netplos.orgnih.govnih.govqmul.ac.uk This reaction is notable because it occurs with the conservation of the stereochemical configuration of the substrates. ebi.ac.ukplos.orgnih.govnih.gov
The catalytic mechanism of VldE-mediated validoxylamine A 7′-phosphate synthesis has been investigated through structural and biochemical studies. VldE shares structural similarity with trehalose (B1683222) 6-phosphate synthase (OtsA), a retaining glycosyltransferase, despite only having a modest sequence identity. plos.orgresearchgate.netplos.org Both enzymes belong to the GT20 glycosyltransferase family. researchgate.net Structural analysis of VldE in various liganded states, including in complex with GDP and validoxylamine A 7′-phosphate, has provided insights into its mechanism. ebi.ac.ukplos.orgnih.govnih.govrcsb.org
The reaction catalyzed by VldE involves the formation of a non-glycosidic C-N bond between the unsaturated cyclitol (valienol moiety from GDP-valienol) and the saturated aminocyclitol (validamine 7-phosphate). ebi.ac.ukresearchgate.netplos.orgnih.govnih.govqmul.ac.uk The mechanism is proposed to be similar to the concerted but asynchronous internal return mechanism observed in retaining glycosyltransferases like OtsA. plos.orgnih.gov This mechanism typically involves the departure of the nucleotide leaving group and a front-face nucleophilic attack by the acceptor, leading to retention of configuration. nih.gov In the case of VldE, the olefinic moiety of GDP-valienol is thought to play a critical role in facilitating the coupling reaction, analogous to the role of an oxonium ion-like transition state in OtsA. plos.org
Studies involving theoretical energy profiles and kinetic isotope effects have been used to investigate the catalytic mechanisms of enzymes, including glycosyltransferases like OtsA. While the provided search results discuss these methods in the context of OtsA and draw comparisons to VldE's proposed mechanism, specific detailed data on theoretical energy profiles and kinetic isotope effects specifically for VldE-mediated validoxylamine A 7′-phosphate synthesis are not explicitly detailed in the snippets. However, the structural evidence and comparisons to OtsA strongly suggest an internal return mechanism for VldE, implying that such theoretical and kinetic studies would likely support a similar concerted, asynchronous process with retention of stereochemistry. plos.orgnih.gov
Role of Pseudo-Glycosyltransferases in C-N Coupling (e.g., VldE)
Structural Biology of VldE and Catalytic Site Analysis
VldE, also referred to as ValL, is a pseudo-glycosyltransferase crucial for validoxylamine A biosynthesis. It catalyzes the formation of validoxylamine A 7′-phosphate through the coupling of GDP-valienol and validamine 7-phosphate nih.govnih.govacs.orgplos.orgnih.gov. Structural studies of VldE from Streptomyces hygroscopicus subsp. limoneus have provided insights into its mechanism. VldE adopts a GT-B fold, characterized by two Rossmann-like β/α/β domains, with the catalytic site located at the interface of these domains nih.govplos.orgresearchgate.net.
Analysis of the catalytic site reveals specific interactions with its substrates. VldE shows a preferred binding for the guanine (B1146940) moiety of GDP-valienol, distinguishing it from enzymes like OtsA (trehalose 6-phosphate synthase) which prefer UDP-glucose nih.govplos.orgresearchgate.netresearchgate.net. The structure of VldE in complex with its products suggests an internal return mechanism for catalysis, which results in the net retention of the stereochemical configuration of the donated cyclitol nih.govplos.orgresearchgate.netebi.ac.uk. The catalytic site residues are arranged in a manner homologous to that of Escherichia coli OtsA, but significant structural differences exist in the active-site loop region researchgate.netplos.org. The active site can exist in both "open" and "closed" conformations plos.orgresearchgate.netebi.ac.uk.
Function of Synthases in Early Pathway Steps (e.g., ValL in 7′-Phosphate Formation)
ValL (VldE) functions as a validoxylamine A 7′-phosphate synthase, catalyzing a critical step in validamycin A biosynthesis: the condensation of GDP-valienol and validamine 7-phosphate to form validoxylamine A 7′-phosphate nih.govacs.orgplos.orgnih.govplos.org. This reaction involves the formation of a non-glycosidic C-N bond, a unique feature compared to typical glycosyltransferases that form glycosidic C-O bonds nih.govnih.govnih.govacs.org. Gene inactivation studies of valL in Streptomyces hygroscopicus have demonstrated its essential role, as mutants lacking valL fail to produce validoxylamine A and validamycin A researchgate.netplos.orgbenchchem.com. Complementation with a cloned valL gene can restore production, albeit sometimes to a lower percentage of wild-type levels plos.orgbenchchem.com.
Structural Insights into ValL and its Substrate Interactions
Structural analysis of ValL has shown it possesses the characteristic GT-B fold with two Rossmann domains researchgate.netplos.org. The active site is located at the junction of these domains researchgate.netplos.org. Comparisons with E. coli OtsA, a trehalose 6-phosphate synthase, reveal conserved catalytic residues but differences in loop conformations near the active site plos.orgbenchchem.com. The binding site for the validoxylamine A 7′-phosphate product is well conserved between ValL and OtsA, while the nucleotide binding site differs, consistent with ValL's preference for GDP-valienol researchgate.netplos.org. The structure of ValL in complex with trehalose, a product analog, shows trehalose embedded in the active site, interacting through hydrogen bonds with residues such as Arg12, Arg326, Asn325, and Asp383 researchgate.net. Apo ValL structures show disordered entrance loops which become ordered upon substrate binding, suggesting induced conformational changes are involved in catalysis benchchem.com.
Phosphatase Activity in Validoxylamine Production (e.g., VldH)
Following the formation of validoxylamine A 7′-phosphate by VldE/ValL, a dephosphorylation step is required to yield validoxylamine A nih.govnih.govacs.org. This reaction is catalyzed by the phosphatase VldH nih.govnih.govuniprot.orgebi.ac.uk. VldH is involved in the biosynthesis of validamycin A and catalyzes the dephosphorylation of validoxylamine A 7'-phosphate to produce validoxylamine A uniprot.orgebi.ac.uk. This activity is analogous to that of trehalose 6-phosphate phosphatase (OtsB) in trehalose biosynthesis nih.govnih.gov. VldH belongs to the haloacid dehalogenase-like superfamily of proteins nih.gov.
Sugar Nucleotidyltransferase Involvement (e.g., ValB)
Sugar nucleotidyltransferases play a role in activating sugar or pseudosugar precursors for subsequent enzymatic reactions. In validamycin biosynthesis, the enzyme ValB is identified as a sugar nucleotidyltransferase nih.govnih.govresearchgate.netrsc.org. ValB is essential for validamycin biosynthesis nih.govrsc.org. It catalyzes the conversion of valienol 1-phosphate to its nucleotidyl diphosphate derivative, specifically GDP-valienol, utilizing purine-based nucleotidyltriphosphates like ATP and GTP more efficiently than pyrimidine-based ones nih.govresearchgate.netrsc.orgtandfonline.com. ValB is described as the first characterized unsaturated carbasugar nucleotidyltransferase involved in natural product biosynthesis nih.govresearchgate.netrsc.org. Its activity requires divalent cations such as Mg2+, Mn2+, or Co2+ for optimal function nih.govresearchgate.netrsc.org.
Intermediates and Precursors in the Validoxylamine Biosynthetic Route
The biosynthesis of validoxylamine involves several key intermediates and precursors, originating from primary metabolism.
Role of Sedoheptulose (B1238255) 7-Phosphate and Valiolone Derivatives
The biosynthesis of the C7N-aminocyclitol core of validamycin A and validoxylamine A is initiated from D-sedoheptulose 7-phosphate, a seven-carbon sugar phosphate (B84403) intermediate of the pentose (B10789219) phosphate pathway plos.orgtandfonline.comvulcanchem.comnih.govnih.govuni.lucenmed.comnih.govasm.orgnih.govnih.govjuniperpublishers.com. Sedoheptulose 7-phosphate undergoes an intramolecular aldol (B89426) cyclization catalyzed by a dehydroquinate synthase-like enzyme (e.g., ValA or AcbC in related pathways) to form a cyclic intermediate plos.orgnih.govasm.orgnih.govnih.gov.
Sequential Conversion to Validoxylamine A 7'-Phosphate
The enzyme responsible for catalyzing this crucial reaction is Validamine 7-phosphate valienyltransferase, also known as ValL or VldE, which is classified as a pseudo-glycosyltransferase (PsGT). nih.govuni.lu Unlike canonical glycosyltransferases that form glycosidic bonds, VldE facilitates a non-glycosidic carbon-nitrogen (C-N) coupling between the unsaturated cyclitol (valienol moiety from GDP-valienol) and the saturated aminocyclitol (validamine 7-phosphate). uni.luuni.lu This reaction proceeds with the conservation of the stereochemical configuration of the substrates. uni.luuni.lu
Detailed research findings, including structural analyses of VldE from Streptomyces hygroscopicus subsp. limoneus, have provided insights into the molecular basis of its catalytic mechanism. uni.lunih.gov These studies suggest an SNi-like mechanism, drawing parallels with the mechanism of trehalose 6-phosphate synthase (OtsA), despite the distinct nature of the bond formed (C-N in VldE vs. glycosidic in OtsA). nih.gov VldE exhibits distinct substrate specificity, demonstrating optimal activity with GDP-valienol and validamine 7-phosphate as substrates. uni.lu
Experimental evidence supporting the essential role of ValL/VldE in this biosynthetic step comes from genetic studies in Streptomyces hygroscopicus. Inactivation of the valL gene has been shown to abolish the production of both Validoxylamine A and Validamycin A, highlighting the indispensability of this enzyme in the pathway. nih.gov Furthermore, complementation of the valL gene in mutant strains restores the production of these compounds.
Following its formation, Validoxylamine A 7'-phosphate is subsequently converted to Validoxylamine A through the action of a phosphatase enzyme, VldH, which catalyzes the dephosphorylation step. nih.govuni.lu Validoxylamine A then serves as the core structure for the subsequent glycosylation reactions that lead to the formation of Validamycin A and other related validamycins (B6595820).
The key enzymatic conversion to Validoxylamine A 7'-phosphate can be summarized as follows:
| Substrate 1 | Substrate 2 | Enzyme | Product | Reaction Type |
| GDP-valienol | Validamine 7-phosphate | ValL/VldE | Validoxylamine A 7'-phosphate | C-N Coupling (non-glycosidic) |
This table summarizes the central reaction in the sequential conversion to Validoxylamine A 7'-phosphate, catalyzed by the pseudo-glycosyltransferase ValL/VldE.
Advanced Analytical and Spectroscopic Techniques for Validoxylamine Research
Chromatographic Methods for Isolation and Quantification of Validoxylamine G and Related Metabolites
Chromatography is the cornerstone for separating this compound from complex biological matrices, such as fermentation broths, and for its precise quantification. iajps.com Due to the polar and non-volatile nature of aminoglycosides, specific chromatographic strategies are employed. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of validamycins (B6595820) and their intermediates. nih.gov It is frequently used to monitor fermentation processes and quantify production yields of compounds like Validoxylamine A, a close structural relative of this compound. nih.gov Given that validoxylamines lack a strong native chromophore for UV detection, analysis often requires pre-column or post-column derivatization to enhance detectability or the use of more universal detection methods. rsc.org
Modern approaches couple HPLC with mass spectrometry (LC-MS), which provides exceptional sensitivity and specificity, allowing for direct detection without derivatization and simultaneous confirmation of molecular weight. core.ac.uk Reversed-phase HPLC is a common mode of separation used for these types of compounds. unirioja.es The selection of the column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. ms-editions.cl
| Parameter | Description | Common Approaches for Validoxylamines & Related Compounds |
| Stationary Phase (Column) | The solid support through which the sample passes. | C18 reversed-phase columns are frequently used for their ability to separate polar and non-polar compounds. ms-editions.clresearchgate.net |
| Mobile Phase | The solvent that carries the sample through the column. | Typically a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net |
| Detection Modes | The method used to detect the compound as it elutes from the column. | UV-Vis: Often requires derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC) to attach a UV-active group. rsc.orgMass Spectrometry (MS): Highly sensitive and specific; allows for direct quantification and structural confirmation. core.ac.ukEvaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile compounds that lack a chromophore. |
Direct analysis of intact this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. thermofisher.com To make the molecule suitable for GC analysis, a crucial derivatization step is required to convert the polar functional groups (hydroxyl and amino groups) into more volatile and thermally stable derivatives. sigmaaldrich.com
The most common derivatization technique for aminoglycosides is silylation. thermofisher.com This process replaces the active hydrogens on the hydroxyl (-OH) and amino (-NH2) groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to achieve this transformation, rendering the molecule volatile enough for GC separation and analysis. thermofisher.comresearchgate.net This approach has been successfully applied to the analysis of the related compound, Validamycin A. researchgate.net
| Derivatization Reagent | Target Functional Groups | Purpose | Example Application |
| N,O-bis(trimethylsilyl)acetamide (BSA) | -OH, -NH₂ | Replaces active hydrogens with TMS groups to increase volatility and thermal stability. | Analysis of Validamycin A in soil samples. researchgate.net |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH₂ | A powerful silylating agent that produces volatile by-products, minimizing interference. | Widely used for derivatizing amino acids and other polar compounds for GC analysis. thermofisher.com |
| Trimethylsilylimidazole (TMSI) & Heptafluorobutyric Imidazole (HFBI) | -OH (TMSI), -NH₂ (HFBI) | A two-step process that allows for selective derivatization, often enhancing detector sensitivity (e.g., Electron Capture Detector). | Analysis of various aminoglycosides in serum. |
Ion-Exchange Chromatography (IEX) is a powerful and essential technique for the preparative-scale purification of charged biomolecules like this compound from crude extracts. iajps.comfredhutch.org This method separates molecules based on their net charge by utilizing a charged stationary phase (resin). harvardapparatus.com Since validoxylamines are basic compounds, they are positively charged at neutral or acidic pH and will bind to a cation-exchange resin (e.g., a resin with negatively charged sulfonate or carboxylate groups). nih.govcytivalifesciences.com
The purification process involves loading the sample onto the column, washing away unbound neutral and negatively charged impurities, and then eluting the bound this compound by increasing the salt concentration or changing the pH of the mobile phase. cytivalifesciences.com This technique was instrumental in purifying a 4"-epi-validamycin A, produced enzymatically from Validoxylamine A, using a Dowex 50Wx8-200 (H+ form) cation-exchange resin. nih.gov
| Step | Purpose | Description |
| 1. Equilibration | Prepare the column for sample binding. | The ion-exchange column is washed with a starting buffer of a specific pH and low ionic strength to ensure the resin is properly charged. cytivalifesciences.com |
| 2. Sample Loading | Bind the target molecule to the resin. | The crude extract containing this compound is passed through the column. The positively charged this compound displaces counter-ions and binds to the negatively charged resin. harvardapparatus.com |
| 3. Washing | Remove impurities. | The column is washed with the starting buffer to remove unbound and weakly bound contaminants. |
| 4. Elution | Release the purified target molecule. | A buffer with a high salt concentration (e.g., using a gradient of NH₄OH or NaCl) is passed through the column. The salt ions compete with this compound for binding sites on the resin, causing its release and elution from the column. nih.gov |
Spectroscopic Characterization of this compound and its Biotransformation Products
Once isolated, spectroscopic methods are indispensable for confirming the identity and elucidating the precise three-dimensional structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex organic molecules like this compound. nih.gov The initial discovery and characterization of this compound relied on magnetic resonance spectroscopy to determine its unique structure. nih.gov NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the mapping of the molecular skeleton and the determination of stereochemistry.
A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is typically required for an unambiguous assignment of all signals and confirmation of the connectivity between the two C₇-cyclitol units. nih.govnih.gov For example, in the structural analysis of related validamycin compounds, specific proton signals and their coupling constants (J values) were used to confirm the stereochemical configuration of the molecule. nih.gov
| NMR Experiment | Information Provided | Application in this compound Research |
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Identifies the chemical shifts and coupling constants of all protons in the cyclitol rings. |
| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | Determines the chemical shift of each carbon atom in the molecular backbone. nih.gov |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). | Establishes the H-H connectivity within each of the two cyclitol rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the signal of the carbon atom it is directly attached to. | Links the ¹H and ¹³C assignments, mapping which protons are attached to which carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Crucial for establishing the C-N linkage between the two cyclitol units and the positions of substituents. |
Mass Spectrometry (MS) is a critical tool for determining the precise molecular weight of this compound and for gaining structural insights through fragmentation analysis. core.ac.ukmdpi.com High-resolution mass spectrometry can provide a molecular formula with high accuracy. nih.gov
In techniques like electrospray ionization mass spectrometry (ESI-MS), the molecule is ionized, typically by protonation to form a pseudomolecular ion [M+H]⁺. core.ac.uk This parent ion can then be subjected to tandem mass spectrometry (MS/MS), where it is fragmented by collision-induced dissociation. The resulting fragment ions provide a structural fingerprint of the molecule. For the closely related Validoxylamine A, a characteristic fragmentation pathway involves the cleavage of the C-N bond connecting the two rings, yielding a prominent validamine (B1683471) fragment ion (m/z 178.1) from the parent ion (m/z 336.1). core.ac.uk This type of fragmentation is a key diagnostic marker for identifying validoxylamines in complex mixtures.
| Analysis Type | Ion Information | Purpose | Example from Validoxylamine A core.ac.uk |
| Full Scan MS (MS¹) | Parent Ion ([M+H]⁺) | Determines the molecular weight of the intact molecule. | m/z 336.1 |
| Tandem MS (MS²) | Fragment Ions | Reveals the structure of the molecule by breaking it into smaller, characteristic pieces. | Cleavage of the C-N bond produces a key fragment. |
| Tandem MS (MS²) | Key Fragment Ion | Provides diagnostic evidence for the core structure. | Validamine fragment at m/z 178.1 |
Enzymatic Assay Methodologies for Validoxylamine-Modifying Enzymes
Thin Layer Chromatography (TLC) Monitoring of Biotransformations
Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the rapid, qualitative monitoring of enzymatic reactions involving validoxylamines. Its simplicity, speed, and low cost make it an ideal method for tracking the progress of biotransformations in real-time, identifying the formation of new products, and optimizing reaction conditions.
In the context of validoxylamine research, TLC is instrumental in observing the conversion of substrates like Validoxylamine A into more complex molecules. For instance, the activity of glycosyltransferases that utilize Validoxylamine A as a sugar acceptor can be effectively monitored. A key example is the enzyme ValG, a glycosyltransferase involved in the biosynthesis of validamycin A. nih.gov
The general procedure involves spotting a small aliquot of the enzymatic reaction mixture onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system, and the separated spots corresponding to the substrate, product(s), and any intermediates are visualized. The disappearance of the substrate spot and the appearance of a new product spot indicate that the enzymatic reaction is proceeding.
A specific application of TLC is in monitoring the enzymatic synthesis of validamycin analogs. In one study, the enzyme ValG was incubated with Validoxylamine A and various nucleotide-diphosphate (NDP)-sugars to explore the enzyme's substrate flexibility. nih.gov The reactions were carried out at 30 °C and monitored by TLC analysis. nih.gov This allowed researchers to quickly identify which NDP-sugars could act as effective donors for the glycosylation of Validoxylamine A. For example, the conversion of Validoxylamine A to a new validamycin analog, 4"-epi-validamycin A, was successfully monitored using this method. nih.gov The product was identified by its distinct retardation factor (Rf) value on the TLC plate. nih.gov
The choice of the mobile phase (solvent system) is critical for achieving good separation of the different compounds in the reaction mixture. For the analysis of validoxylamine-related compounds, a common solvent system is a mixture of n-propanol, acetic acid, and water. nih.gov
Table 1: TLC Monitoring of ValG-Catalyzed Biotransformation
| Parameter | Description |
|---|---|
| Enzyme | ValG (glycosyltransferase) |
| Acceptor Substrate | Validoxylamine A |
| Donor Substrate | UDP-galactose |
| Product | 4"-epi-validamycin A |
| Mobile Phase | nPrOH/AcOH/H2O (4:1:1) |
| Product Rf value | 0.15 |
This TLC-based approach is not only used for monitoring but also plays a role in the subsequent purification of the product. Fractions collected from column chromatography are often analyzed by TLC to identify those containing the desired compound before they are pooled and further purified. nih.gov
Quantitative Measurement of Enzyme Activity
While TLC provides excellent qualitative data, quantitative measurement of enzyme activity is essential for detailed kinetic studies and for comparing the efficiency of different enzymes or substrates. Quantitative assays provide numerical data on the rate of the reaction, typically expressed in units such as micromoles of product formed per minute per milligram of enzyme (µmol/min/mg).
For enzymes that modify this compound, quantitative assays would be designed to measure the rate of either the consumption of a substrate or the formation of a product. The specific method chosen would depend on the nature of the reaction and the properties of the substrates and products. Generally, these assays involve incubating the enzyme with its substrate(s) under controlled conditions (temperature, pH, buffer composition) and measuring the change in concentration of a specific molecule over time.
Several principles can be applied to develop a quantitative assay for validoxylamine-modifying enzymes:
Chromatography-Based Quantitation: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the components of a reaction mixture. By separating the substrate and product, their respective concentrations can be determined by measuring the area under each peak in the chromatogram. This method offers high sensitivity and accuracy.
Spectrophotometric Assays: If the substrate or product has a unique absorbance or fluorescence spectrum, a spectrophotometer or fluorometer can be used for continuous or endpoint measurements of the reaction. For instance, if a reaction involving this compound results in a product with a chromophore, the increase in absorbance at a specific wavelength can be monitored over time to determine the reaction rate.
Coupled Enzyme Assays: In cases where the primary enzymatic reaction does not produce a readily detectable signal, the reaction can be coupled to a second, indicator reaction that does. The product of the first reaction becomes the substrate for the second enzyme, which then produces a measurable change (e.g., a change in absorbance or fluorescence).
The development of a quantitative assay requires careful optimization of various parameters to ensure that the measured activity is directly proportional to the enzyme concentration and is not limited by other factors.
Table 2: Key Parameters for Quantitative Enzyme Assay Development
| Parameter | Importance |
|---|---|
| Substrate Concentration | Must be saturating to ensure the reaction rate is dependent on the enzyme concentration (Vmax conditions). |
| Enzyme Concentration | Should be in a range where the reaction rate is linear with respect to the amount of enzyme. |
| pH and Buffer | Maintained at the optimal pH for the enzyme to ensure maximal and stable activity. |
| Temperature | Controlled to ensure consistent reaction rates, as enzyme activity is highly temperature-dependent. |
| Cofactors | Essential metal ions or coenzymes (e.g., Mg2+ for some glycosyltransferases) must be present in optimal concentrations. nih.gov |
| Reaction Time | Assays should be performed within the initial linear phase of the reaction. |
By applying these principles, robust and reproducible quantitative assays can be established for enzymes that act on this compound, facilitating a deeper understanding of their catalytic properties.
Future Directions and Research Perspectives for Validoxylamine G
Exploration of Novel Validoxylamine G Biosynthetic Pathways
Understanding the biosynthetic pathways of natural products like this compound is crucial for potential metabolic engineering efforts and the discovery of novel related compounds. Validoxylamine A, a closely related compound, is an intermediate in the biosynthesis of validamycin A in Streptomyces hygroscopicus. plos.orgnih.gov Studies have identified genes within the validamycin biosynthetic gene cluster, such as valL and vldE, involved in the formation of validoxylamine A 7'-phosphate, a precursor. plos.orgnih.govplos.orgresearchgate.net VldE, a pseudo-glycosyltransferase, catalyzes the formation of a non-glycosidic C-N bond between an unsaturated cyclitol and a saturated aminocyclitol to form validoxylamine A 7'-phosphate. nih.govplos.orgresearchgate.net
Recent research has also uncovered alternative biosynthetic pathways to validoxylamine A in other microorganisms, such as Actinosynnema mirum. researchgate.netnih.gov This suggests that diverse enzymatic strategies may exist in nature for the synthesis of validoxylamine-like structures. Future research will likely involve further genome mining and comparative metabolomics studies across a wider range of microbial species to identify novel genes and enzymes involved in this compound biosynthesis. researchgate.netnih.govnih.govplos.org Elucidating these pathways could reveal new enzymatic reactions and provide genetic targets for engineered production or the generation of novel validoxylamine derivatives.
Engineering of Streptomyces Strains for Enhanced this compound Production
Streptomyces hygroscopicus is a known producer of validamycins (B6595820), including validoxylamines. akrivisbio.comnih.govwikipedia.orgdokumen.puboup.comflybase.org Enhancing the production of specific compounds like this compound from these microbial factories is a significant research goal. Strategies for improving validamycin production in Streptomyces hygroscopicus have included amplifying the entire val gene cluster, which resulted in a 34% enhancement of validamycin A production in one study, although it led to a decrease in validoxylamine A accumulation. nih.govresearchgate.net
Metabolic engineering approaches, such as manipulating the supply of essential precursors like sedoheptulose (B1238255) 7-phosphate, glutamate, and UTP-glucose, have also been explored for increasing validamycin yields. researchgate.net Additionally, engineering regulatory genes, such as those involved in gamma-butyrolactone (B3396035) signaling that control validamycin biosynthetic gene transcription, has shown promise in enhancing production. researchgate.net Future work will focus on applying these and other advanced genetic engineering techniques specifically to optimize this compound production. This could involve targeted overexpression of genes directly involved in this compound biosynthesis, disruption of competing pathways, or optimization of fermentation conditions tailored for this compound accumulation. nih.govresearchgate.netresearchgate.net
Design and Synthesis of Advanced this compound Analogues with Tuned Biological Activities
Validoxylamine A and its derivatives are known to act as trehalase inhibitors, which contributes to their antifungal and insecticidal activities. akrivisbio.comnih.govoup.combenchchem.comnih.govliverpool.ac.ukresearchgate.net Validoxylamine A, for instance, has shown insecticidal and antifungal properties, and the synthesis of fatty acid esters of validoxylamine A has demonstrated enhanced activities against certain agricultural pathogens and insects. benchchem.comresearchgate.net
The synthesis of this compound and its derivatives has been reported. rsc.orgacs.orgmdpi.comsemanticscholar.orgpsu.eduacs.org Future research will involve the rational design and synthesis of novel this compound analogues. This will likely focus on modifying different parts of the molecule to improve potency, selectivity, stability, or pharmacokinetic properties. Analogues could be designed to target specific trehalases in different organisms or to explore other potential biological activities. High-throughput screening of synthesized libraries of analogues will be crucial in identifying compounds with desired characteristics. benchchem.comresearchgate.net
In-depth Structural and Mechanistic Studies of Validoxylamine-Interacting Enzymes
Validoxylamines exert their biological effects primarily by inhibiting trehalases. akrivisbio.comnih.govoup.combenchchem.comnih.govliverpool.ac.ukresearchgate.net Understanding the detailed molecular interactions between this compound and its target enzymes is essential for rational drug design and the development of more effective inhibitors. Structural studies, such as X-ray crystallography, have provided insights into the binding of validoxylamine A 7'-phosphate to enzymes like VldE, revealing details about the active site and catalytic mechanism. plos.orgnih.govplos.orgresearchgate.net These studies have shown similarities and differences between validoxylamine-interacting enzymes and related glycosyltransferases like OtsA. nih.govplos.orgresearchgate.netresearchgate.net
Future research will aim to determine the high-resolution structures of this compound in complex with various trehalases from different organisms, including plant pathogens and insects. This will help to elucidate the specific binding modes and key interactions responsible for inhibition. Mechanistic studies using techniques like enzyme kinetics, site-directed mutagenesis, and computational modeling will provide a deeper understanding of the catalytic mechanisms of these enzymes and how this compound interferes with them. plos.orgnih.govplos.orgresearchgate.net
Development of Advanced Analytical Platforms for Comprehensive Metabolomic Profiling of Validoxylamines
Metabolomics plays a vital role in understanding the production, metabolism, and biological activity of natural products like validoxylamines. Advanced analytical techniques are necessary for the comprehensive profiling of this compound and related compounds in complex biological samples, such as fermentation broths, microbial extracts, and treated organisms. researchgate.netnih.govplos.orgliverpool.ac.uk
Current metabolomic platforms commonly utilize techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netliverpool.ac.uk Future directions include developing more sensitive, selective, and high-throughput analytical methods specifically tailored for the detection and quantification of this compound and its potential metabolites or derivatives. This could involve the development of novel chromatographic methods, advanced mass spectrometry techniques (e.g., high-resolution MS, tandem MS), and improved data processing and analysis workflows. researchgate.netnih.govplos.orgliverpool.ac.uk Integrating metabolomic data with genomic and proteomic data will provide a more holistic understanding of the biological systems involved in validoxylamine production and action. nih.govplos.org
Q & A
Q. What are the key enzymatic pathways involved in Validoxylamine G biosynthesis, and how are they experimentally validated?
this compound biosynthesis involves enzymes such as VldW (an α-ketoglutarate/Fe(II)-dependent dioxygenase) and ValL (validoxylamine A 7′-phosphate synthase). To validate these pathways, researchers employ gene knockout/complementation experiments (e.g., inactivation of valL in Streptomyces hygroscopicus 5008, followed by HPLC analysis to confirm loss of this compound production ). Substrate specificity assays using intermediates like validamine 7-phosphate and validoxylamine A 7′-phosphate are critical to map precursor-product relationships .
Q. Which analytical methods are most reliable for structural elucidation and purity assessment of this compound?
High-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For example, HR-ESI-MS provides exact mass data to distinguish this compound from analogs like validoxylamine A, while ¹H/¹³C NMR identifies stereochemical configurations . Purity is assessed via HPLC (C18 columns) with DAD detection, comparing retention times and peak areas against authenticated standards .
Q. How does environmental pH influence the stability and degradation kinetics of this compound in soil?
Degradation studies at varying pH levels (5.0–8.0) show that this compound is hydrolyzed to valienamine and validamine via validoxylamine A intermediates. Optimal degradation occurs at pH 7.4 due to microbial activity (e.g., Pseudomonas spp. HZ519). Experimental setups involve spiking soil samples with this compound, incubating at controlled temperatures, and quantifying residuals using LC-MS/MS .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound’s degradation pathways under varying microbial consortia?
- Step 1: Conduct parallel degradation assays with axenic cultures (e.g., Flavobacterium saccharophilum) vs. mixed soil microbiomes.
- Step 2: Use isotopic labeling (e.g., ¹³C-Validoxylamine G) to track metabolite flux via LC-HRMS.
- Step 3: Apply metagenomic sequencing to correlate degradation rates with microbial community composition .
- Statistical Analysis: Multivariate regression to identify key microbial taxa/enzymes driving pathway divergence .
Q. What methodological approaches address discrepancies in reported enzymatic activity of VldW toward this compound analogs?
- Substrate Screening: Test VldW against structurally related compounds (e.g., valienamine, validamine 7-phosphate) using in vitro assays with NADPH/Fe(II) cofactors.
- Kinetic Analysis: Calculate Kₘ and Vₘₐₓ values to compare catalytic efficiency .
- X-ray Crystallography: Resolve enzyme-substrate binding modes to explain specificity differences .
Q. How can synthetic routes for this compound analogs be optimized to improve yield and stereoselectivity?
- Chemoenzymatic Synthesis: Combine chemical glycosylation (e.g., Koenigs-Knorr reaction for 4-α-glucoside derivatives) with enzymatic phosphorylation (ValL) to enhance stereocontrol .
- Process Optimization: Use design of experiments (DoE) to vary reaction parameters (temperature, pH, solvent) and apply response surface methodology for yield maximization .
Q. What strategies validate novel this compound derivatives as α-glucosidase inhibitors in preclinical models?
- In Vitro Screening: Measure IC₅₀ values against rat intestinal α-glucosidase, using acarbose as a positive control.
- In Vivo Validation: Administer derivatives to diabetic rodent models and monitor postprandial glucose suppression.
- Structural Analysis: Perform molecular docking studies with X-ray structures of α-glucosidase to rationalize inhibitory potency .
Methodological Frameworks
- For Hypothesis Testing: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- For Data Contradictions: Use systematic reviews with meta-analysis to reconcile conflicting degradation or enzymatic activity data .
- For Experimental Design: Adopt PICO (Population, Intervention, Comparison, Outcome) for in vivo studies, e.g., comparing this compound derivatives to existing antidiabetic agents .
Q. Tables
| Key Enzymes in Biosynthesis | Role | Experimental Validation Method | Reference |
|---|---|---|---|
| VldW | Hydroxylation of validamine | Substrate specificity assays | |
| ValL | Phosphorylation of intermediates | Gene knockout/complementation |
| Degradation Conditions | Optimal pH | Major Metabolites | Microbial Actor |
|---|---|---|---|
| Aerobic soil | 7.4 | Valienamine, Validamine | Pseudomonas spp. HZ519 |
| Anaerobic sediment | 6.0 | Validoxylamine A | Flavobacterium saccharophilum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
